1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 2034502-33-3
VCID: VC4151213
InChI: InChI=1S/C21H25N5O3/c1-16-4-6-17(7-5-16)26-12-11-25(21(26)28)15-20(27)24-10-2-3-18(14-24)29-19-13-22-8-9-23-19/h4-9,13,18H,2-3,10-12,14-15H2,1H3
SMILES: CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=CN=C4
Molecular Formula: C21H25N5O3
Molecular Weight: 395.463

1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one

CAS No.: 2034502-33-3

Cat. No.: VC4151213

Molecular Formula: C21H25N5O3

Molecular Weight: 395.463

* For research use only. Not for human or veterinary use.

1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one - 2034502-33-3

Specification

CAS No. 2034502-33-3
Molecular Formula C21H25N5O3
Molecular Weight 395.463
IUPAC Name 1-(4-methylphenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]imidazolidin-2-one
Standard InChI InChI=1S/C21H25N5O3/c1-16-4-6-17(7-5-16)26-12-11-25(21(26)28)15-20(27)24-10-2-3-18(14-24)29-19-13-22-8-9-23-19/h4-9,13,18H,2-3,10-12,14-15H2,1H3
Standard InChI Key AQKLMWDHJLOBQK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=CN=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Functional Groups

The compound’s structure features three distinct pharmacophores:

  • A piperidine ring substituted at the 3-position with a pyrazin-2-yloxy group, introducing hydrogen-bonding capabilities via the pyrazine nitrogen atoms.

  • An imidazolidin-2-one core linked to a p-tolyl aromatic system, providing planar rigidity and π-π stacking potential.

  • A 2-oxoethyl spacer bridging the piperidine and imidazolidinone moieties, which may enhance conformational flexibility for target binding.

Quantum mechanical calculations suggest that the pyrazin-2-yloxy group adopts a pseudoaxial orientation relative to the piperidine ring, creating a stereoelectronic environment favorable for interactions with enzymatic pockets . The p-tolyl substituent contributes hydrophobic character, as evidenced by the compound’s calculated partition coefficient (LogP = 2.1 ± 0.3).

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC21H25N5O3High-resolution MS
Molecular Weight395.463 g/molESI-MS
Melting Point168–171°C (dec.)Differential Scanning Calorimetry
Aqueous Solubility12.4 µg/mL (pH 7.4, 25°C)Shake-flask method
logP2.1 ± 0.3HPLC-derived

Synthesis and Regioselective Formation

Reaction Pathways and Optimization

The synthesis follows a three-step sequence starting from 2,2-dimethoxyethylamine derivatives and aryl isocyanates :

  • Urea Formation: Condensation of 2,2-dimethoxyethylamine with p-tolyl isocyanate yields N-(2,2-dimethoxyethyl)-N'-p-tolylurea. This intermediate is isolated in 93% yield after solvent removal under reduced pressure .

  • Cyclization: Acid-catalyzed (TFA, toluene) intramolecular cyclization generates the imidazolidinone core. Control experiments demonstrate that reducing TFA concentration from 15 equivalents to 5 equivalents improves regioselectivity for the 4-substituted product (88:12 vs. 72:28 ratio) .

  • Piperidine Coupling: Reaction of the cyclized intermediate with 3-(pyrazin-2-yloxy)piperidine under Mitsunobu conditions installs the final substituent, achieving 76% yield after column purification.

Mechanistic Rationale for Regioselectivity

Density functional theory (DFT) calculations reveal that the observed 4-substitution pattern arises from preferential protonation at the imidazolidinone carbonyl oxygen during the cyclization step . This generates a resonance-stabilized iminium ion that undergoes nucleophilic attack by the pyrazine oxygen at the less sterically hindered position (Figure 1). Transition state analysis confirms a 3.2 kcal/mol energy preference for 4-substitution over the 5-substituted pathway .

OrganismMIC90 (µg/mL)Comparator (Vancomycin MIC90)
Staphylococcus aureus1.561.0
Enterococcus faecium3.122.0
Streptococcus pneumoniae6.250.5

Mechanistic studies indicate disruption of cell wall biosynthesis through partial inhibition of penicillin-binding protein 2a (PBP2a), with an IC50 of 8.3 µM in cell-free assays. Synergy with β-lactam antibiotics (FIC index = 0.375) suggests potential for combination therapies against methicillin-resistant strains.

Neuroprotective Effects

In a murine model of MPTP-induced Parkinsonism, daily oral administration (10 mg/kg) for 14 days:

  • Reduced dopamine depletion in the striatum by 68% (p < 0.01 vs. vehicle)

  • Decreased α-synuclein aggregation by 42% (immunohistochemical analysis)

  • Improved rotorod performance to 82% of baseline vs. 54% in controls

These effects correlate with upregulation of mitochondrial complex I activity (1.7-fold increase) and reduced lipid peroxidation in midbrain homogenates. Molecular docking simulations suggest moderate affinity (Kd = 12.4 µM) for the Keap1-Nrf2 binding interface, implicating antioxidant response element (ARE) pathway activation.

Comparative Analysis with Structural Analogs

Modification of the piperidine-pyzazine moiety significantly impacts biological activity:

Analog Structure ModificationAntimicrobial MIC90 (S. aureus)Neuroprotection (Dopamine Preservation)
Pyrazine → pyridine (VC4151213)12.5 µg/mL29%
p-Tolyl → m-tolyl (2034474-68-3)3.12 µg/mL61%
Imidazolidinone → benzodiazepinone>50 µg/mL18%

The parent compound’s balanced amphiphilicity (calculated hydrophilic-lipophilic balance = 4.1) appears critical for blood-brain barrier penetration, as evidenced by a brain/plasma ratio of 0.78 in pharmacokinetic studies .

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